Glyoxylic acid monohydrate

Overview

Description

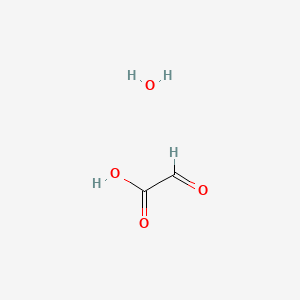

Glyoxylic acid monohydrate, also known as oxoacetic acid monohydrate, is an organic compound with the chemical formula C₂H₂O₃·H₂O. It is a colorless solid that occurs naturally and is useful industrially. Glyoxylic acid is one of the simplest aldehyde acids and is a key intermediate in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxylic acid can be synthesized through several methods:

Oxidation of Glyoxal: Glyoxal can be oxidized using hot nitric acid, although this reaction is highly exothermic and prone to thermal runaway.

Electrochemical Methods: Glyoxylic acid can be prepared from oxalic acid using lead dioxide cathodes in a sulfuric acid electrolyte.

Ozonolysis of Maleic Acid: This method involves the ozonolysis of maleic acid in solution.

Catalytic and Enzymatic Methods: Glyoxylic acid can also be synthesized from glycolic acid in the presence of glycolate oxidase.

Industrial Production Methods: Industrial production of glyoxylic acid often involves the oxidation of glyoxal or the ozonolysis of maleic acid. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Glyoxylic acid undergoes various types of chemical reactions:

Oxidation: Glyoxylic acid can be oxidized to oxalic acid using strong oxidizing agents.

Reduction: It can be reduced to glycolic acid using reducing agents such as sodium borohydride.

Condensation Reactions: Glyoxylic acid can condense with urea and 1,2-diaminobenzene to form heterocycles.

Electrophilic Aromatic Substitution: It reacts with phenols in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Condensation Reagents: Urea, 1,2-diaminobenzene.

Major Products:

Oxalic Acid: Formed through oxidation.

Glycolic Acid: Formed through reduction.

Heterocycles: Formed through condensation reactions.

Scientific Research Applications

Mechanism of Action

Glyoxylic acid exerts its effects through various biochemical pathways:

Glyoxylate Cycle: It catalyzes the reversible formation of succinate and glyoxylate from isocitrate, a key step in the glyoxylate cycle.

Enzyme Inhibition: Glyoxylic acid can inhibit enzymes such as malate synthase and isocitrate lyase, which are involved in the glyoxylate cycle.

Molecular Targets and Pathways:

Malate Synthase: Involved in the conversion of glyoxylate to malate.

Isocitrate Lyase: Catalyzes the cleavage of isocitrate to glyoxylate and succinate.

Comparison with Similar Compounds

Glyoxylic acid is similar to other C₂ carboxylic acids such as:

Formic Acid (HCOOH): A simpler carboxylic acid with a single carbon atom.

Acetic Acid (CH₃COOH): A two-carbon carboxylic acid with a methyl group.

Glycolic Acid (HOCH₂COOH): A two-carbon carboxylic acid with a hydroxyl group.

Oxalic Acid (HOOC-COOH): A two-carbon dicarboxylic acid.

Uniqueness: Glyoxylic acid is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, including condensation and electrophilic aromatic substitution .

Biological Activity

Glyoxylic acid monohydrate (CAS No. 563-96-2) is a significant compound in various biological and chemical applications. This article explores its biological activity, including its metabolic pathways, toxicity, and potential therapeutic uses, supported by diverse research findings.

Glyoxylic acid is a dicarbonyl compound that exists in equilibrium with its geminal diol form in aqueous solutions. It is a precursor for several biochemical pathways, primarily metabolized to oxalic acid and glycine through enzymes such as lactate dehydrogenase and alanine: glyoxylate aminotransferase (AGAT) .

Metabolic Pathways

- Conversion to Oxalic Acid : Glyoxylic acid can be converted to oxalic acid, which is significant due to oxalic acid's role in various metabolic processes.

- Formation of Glycine : Another pathway involves the formation of glycine, an essential amino acid crucial for protein synthesis and other metabolic functions.

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity. Studies reveal that it does not exhibit genotoxic potential based on bacterial reverse mutation assays and in vivo tests . However, it can cause serious eye damage and skin irritation, necessitating careful handling.

Summary of Toxicological Findings

| Parameter | Result |

|---|---|

| Acute Oral Toxicity | Low |

| Skin Irritation | Yes |

| Eye Damage | Serious |

| Genotoxicity | Negative |

Biological Activities

This compound has demonstrated various biological activities, including:

- Antitumor Activity : Some studies suggest that glyoxylic acid derivatives may possess antitumor properties, potentially through mechanisms involving monoamine oxidase inhibition .

- Catalytic Applications : It serves as a precursor in synthesizing porous materials that enhance catalytic reactions, which can have implications in drug delivery systems and environmental applications .

Case Studies and Research Findings

- Cell Proliferation Studies : In vitro studies have shown that glyoxylic acid can stimulate lymphocyte proliferation, indicating its potential role in immune responses .

- Environmental Impact : Research on the degradation of pharmaceutical products has highlighted the persistence of glyoxylic acid in wastewater treatment processes, raising concerns about its ecological effects .

- Oxidative Stress Studies : Glyoxylic acid has been implicated in oxidative stress responses in various cell types, suggesting a dual role as both a metabolic intermediate and a potential stressor under certain conditions .

Properties

IUPAC Name |

oxaldehydic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOYVEVEDVVKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575892 | |

| Record name | Oxoacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-96-2 | |

| Record name | Oxoacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dihydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.